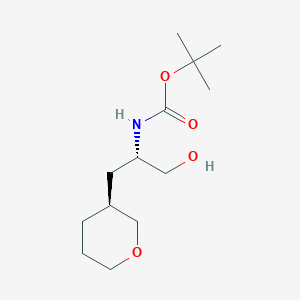
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with specific reagents under controlled conditions. One common method includes the palladium-catalyzed cross-coupling reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using hydrogenation catalysts.
Substitution: Substitution reactions are common, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or enzymes, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the tetrahydro-2H-pyran ring.
Tert-butyl (S)-(1-(diethylamino)propan-2-yl)carbamate: Another related compound with different substituents on the carbamate group.
Uniqueness
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is unique due to its specific structure, which includes both a hydroxy group and a tetrahydro-2H-pyran ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C13H25NO4 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-oxan-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |
InChI-Schlüssel |
GABXFEMVHFECFK-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCOC1)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CCCOC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



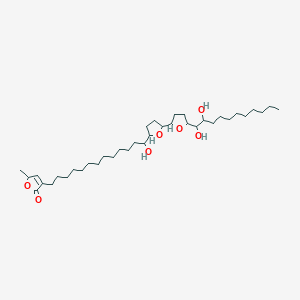
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)

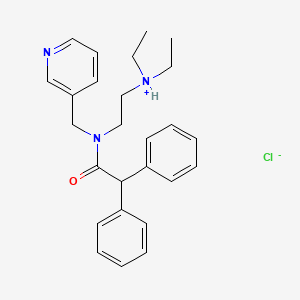
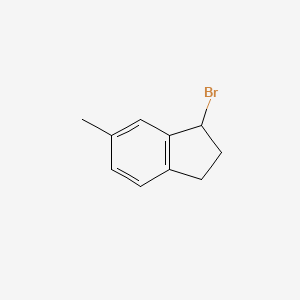
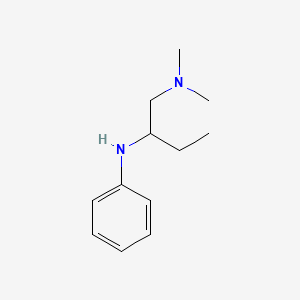

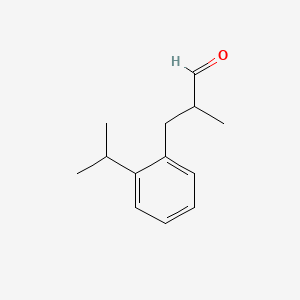

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

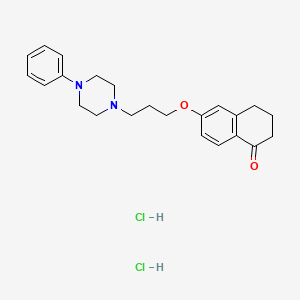
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
